Thermodynamic Stability Advantage: trans-1-Chloro-1-propene (CAS 16136-85-9) vs. cis-Isomer and Allyl Chloride
The trans-isomer of 1-chloro-1-propene (CAS 16136-85-9) demonstrates intermediate thermodynamic stability among C₃H₅Cl isomers. At 298.15 K, the trans-isomer exhibits a relative experimental enthalpy of 3.0 kJ/mol compared to the cis-isomer (set as baseline 0.0 kJ/mol), while 3-chloro-1-propene (allyl chloride, CAS 107-05-1) shows a significantly higher relative enthalpy of 9.4 kJ/mol [1]. This 6.4 kJ/mol stability advantage of the trans-isomer over allyl chloride translates to a measurable equilibrium preference in isomerization reactions. In I₂-catalyzed isomerization studies at 573-651 K, the trans-isomer is the thermodynamically favored product [2].
| Evidence Dimension | Relative experimental enthalpy at 298.15 K |
|---|---|
| Target Compound Data | 3.0 kJ/mol (relative to cis-isomer baseline) |
| Comparator Or Baseline | cis-1-Chloro-1-propene: 0.0 kJ/mol (baseline); 3-Chloro-1-propene (allyl chloride): 9.4 kJ/mol |
| Quantified Difference | Δ = 6.4 kJ/mol greater stability for trans-isomer vs. allyl chloride; Δ = 3.0 kJ/mol vs. cis-isomer |
| Conditions | Gas phase, 298.15 K, NIST Standard Reference Database 101 |
Why This Matters
Greater thermodynamic stability of the trans-isomer translates to more predictable reaction outcomes, reduced exothermic risk during isomerization processes, and preferential equilibrium product formation in catalytic transformations.
- [1] NIST Computational Chemistry Comparison and Benchmark DataBase, Release 22 (May 2022). Relative enthalpies of isomers - Comparison of 298.15K enthalpies (kJ mol⁻¹) for C₃H₅Cl isomers. Index a: 1-chloro-1-propene(Z) 0.0 kJ/mol; b: 1-chloro-1-propene(E) 3.0 kJ/mol; c: 1-Propene, 3-chloro- 9.4 kJ/mol. Standard Reference Database 101. View Source
- [2] Alfassi, Z.B.; Golden, D.M.; Benson, S.W. Kinetics of the I₂-catalyzed isomerization of allyl chloride to cis- and trans-1-chloro-1-propene. The stabilization energy of the chloroallyl radical. International Journal of Chemical Kinetics, 1973, 5(1), 1-12. View Source
